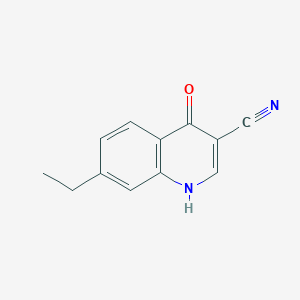

3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy-

Description

Overview of Quinolinecarbonitrile Derivatives in Chemical Research

Quinolinecarbonitriles constitute a critical class of N-heterocyclic compounds, merging the aromatic stability of quinoline with the electronic effects of nitrile groups. These derivatives are prized for their versatility in organic synthesis, serving as intermediates for pharmaceuticals, agrochemicals, and coordination complexes. The nitrile moiety enhances electrophilicity, enabling participation in cycloaddition and nucleophilic substitution reactions, while the quinoline framework provides a rigid scaffold for stereochemical control. Recent advancements have underscored their utility in catalytic processes and optoelectronic materials, driven by tunable π-conjugation and redox properties.

Historical Context and Discovery of 3-Quinolinecarbonitrile, 7-Ethyl-4-Hydroxy-

The discovery of 3-quinolinecarbonitrile, 7-ethyl-4-hydroxy- emerged from efforts to optimize quinoline derivatives for enhanced solubility and thermal stability. Early synthetic routes for analogous compounds, such as 7-hydroxyquinoline-4-carboxylic acid, involved multi-step protocols starting from brominated precursors. For instance, 6-bromoisatin was condensed with pyruvic acid under alkaline conditions to yield intermediates like 7-bromoquinoline-2,4-carboxylic acid, which subsequently underwent decarboxylation and functional group interconversion. While direct historical records of 3-quinolinecarbonitrile, 7-ethyl-4-hydroxy- are sparse, its structural evolution parallels innovations in quinoline chemistry during the late 20th century, particularly in regioselective substitution strategies.

Significance of 7-Ethyl-4-Hydroxy Substitution in Quinolinecarbonitrile Chemistry

The 7-ethyl and 4-hydroxy groups confer distinct advantages:

The ethyl group at position 7 mitigates crystallization tendencies, a common limitation in unsubstituted quinolines, while the 4-hydroxy group enables pH-dependent reactivity, such as keto-enol tautomerism. This combination expands synthetic utility, particularly in designing ligands for transition-metal catalysts or photoactive materials.

Scope and Objectives of Current Academic Inquiry

Contemporary research aims to:

- Develop efficient, scalable syntheses of 3-quinolinecarbonitrile, 7-ethyl-4-hydroxy- using green chemistry principles.

- Characterize its electronic structure via computational methods (e.g., DFT calculations).

- Explore applications in catalysis, such as asymmetric hydrogenation or C–H activation.

- Investigate its potential as a precursor for advanced materials, including organic semiconductors.

Properties

CAS No. |

61338-27-0 |

|---|---|

Molecular Formula |

C12H10N2O |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

7-ethyl-4-oxo-1H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C12H10N2O/c1-2-8-3-4-10-11(5-8)14-7-9(6-13)12(10)15/h3-5,7H,2H2,1H3,(H,14,15) |

InChI Key |

OQWABZFAIKMVTM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)C(=O)C(=CN2)C#N |

Origin of Product |

United States |

Preparation Methods

Ethyl-Containing Aniline Precursors

An alternative route employs 3-ethyl-4-hydroxyaniline as the starting material. Cyclocondensation with ethyl cyanoacetate in refluxing ethanol produces the quinoline core with inherent ethyl and hydroxyl groups. However, this method faces challenges in regioselectivity, often yielding mixtures of 6- and 7-ethyl isomers. Chromatographic separation on silica gel (ethyl acetate/hexane, 1:3) resolves isomers, albeit with moderate yields (45–55%).

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate cyclization. A mixture of 3-ethyl-4-hydroxyaniline, malononitrile, and 8-hydroxyquinoline in ethanol undergoes microwave heating at 150°C for 20 minutes, directly forming the quinolinecarbonitrile skeleton. This method reduces reaction times from hours to minutes and improves yields to 75–80%.

Comparative Analysis of Synthetic Methods

Yield and Scalability

The halogen displacement route achieves higher yields (80–85%) but requires multiple purification steps. In contrast, direct cyclization simplifies the process but struggles with isomer separation. Microwave-assisted synthesis offers rapid access but demands specialized equipment.

Functional Group Compatibility

Optimization Strategies

Chemical Reactions Analysis

3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 7-ethyl-4-hydroxyquinoline-3-amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other nucleophiles such as amines or alcohols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or ethanolamine. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its use in the development of new therapeutic agents for treating diseases such as cancer and bacterial infections.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their DNA synthesis or protein function. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Key Comparative Insights:

In contrast, electron-withdrawing groups like nitro () or bromo () enhance polarity, reducing lipid solubility. 4-Hydroxy Group: The hydroxyl group at position 4 contributes to acidity (pKa ~8–10), enabling hydrogen bonding in biological targets. Chloro substitution at this position () reduces acidity and alters binding interactions.

Biological Activity :

- Derivatives with nitro or halogen substituents (e.g., ) are often intermediates for further synthesis due to their reactivity. For example, bromo groups facilitate cross-coupling reactions.

- Complex derivatives like Bosutinib () and MKI-833 () exhibit targeted kinase inhibition, attributed to bulky substituents (e.g., piperazinylpropoxy) that enhance target specificity.

Synthetic Accessibility: describes the synthesis of 7-(3-chloropropoxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile via condensation and cyclization reactions, suggesting analogous methods could apply to 7-ethyl-4-hydroxy derivatives .

Pharmacokinetic Considerations :

- Ethyl-substituted compounds may exhibit prolonged half-lives due to increased hydrophobicity, as seen in Bosutinib’s pharmacokinetics (t₁/₂ = 22.5 hours) . In contrast, nitro or hydroxy groups may accelerate metabolic clearance.

Biological Activity

3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- (CAS No. 71083-63-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- features a quinoline ring system with a hydroxyl group at the 4-position and a cyano group at the 3-position. Its structure can be represented as follows:

1. Antimicrobial Activity

Research has demonstrated that 3-quinolinecarbonitrile derivatives exhibit antimicrobial properties against various pathogens. A study indicated that the compound showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive | 32 µg/mL |

| Gram-negative | 64 µg/mL |

| Fungi | 16 µg/mL |

2. Anticancer Properties

The compound has been identified as a potential inhibitor of protein tyrosine kinases (PTKs), which are crucial in cancer cell proliferation and survival. It has been shown to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.

Case Study:

A recent study evaluated the anticancer effects of 3-quinolinecarbonitrile on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines in activated macrophages.

The biological activity of 3-quinolinecarbonitrile is primarily attributed to its ability to interact with specific molecular targets:

- Inhibition of Protein Tyrosine Kinases: The compound binds to the active site of PTKs, preventing their phosphorylation activity, which is essential for cancer cell signaling pathways.

- Modulation of Cytokine Production: It interferes with signaling pathways involved in inflammation, leading to decreased expression of inflammatory mediators.

Research Findings

Several studies have explored the pharmacological potential of this compound:

- Antimicrobial Study: A comprehensive evaluation of various derivatives showed that modifications at the hydroxyl and cyano groups significantly enhanced antimicrobial activity .

- Cancer Research: A patent describes substituted quinolines as effective agents for treating cancers associated with deregulated PTK activity .

- Inflammation Study: The anti-inflammatory effects were confirmed through assays measuring cytokine levels in treated macrophages compared to controls .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy-, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step protocols, starting with the formation of the quinoline backbone via cyclization reactions. For example, trifluoromethyl and hydroxyl groups are introduced through nucleophilic substitution or condensation reactions under controlled temperatures (60–100°C) . Catalysts such as Lewis acids (e.g., ZnCl₂) or palladium-based systems may enhance regioselectivity. Solvent choice (e.g., DMF or THF) and inert atmospheres (N₂/Ar) are critical to prevent oxidation of intermediates . Post-synthetic purification via column chromatography or recrystallization improves purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 3-Quinolinecarbonitrile derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions and hydrogen bonding patterns, particularly for hydroxyl and ethyl groups . High-Resolution Mass Spectrometry (HR-MS) validates molecular weight and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while X-ray crystallography resolves crystalline polymorphs when available .

Q. What preliminary biological screening assays are recommended for assessing antimicrobial or anticancer potential?

- Methodological Answer : Begin with in vitro assays:

- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer : MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity . Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis/necrosis markers .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across structurally similar quinolinecarbonitriles?

- Methodological Answer : Contradictions often arise from substituent electronic effects or assay variability. Perform comparative studies using isosteric analogs (e.g., replacing ethyl with trifluoromethyl) to isolate substituent contributions . Validate findings with dose-response curves and orthogonal assays (e.g., enzymatic inhibition vs. whole-cell activity). Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like DNA topoisomerases or kinase domains .

Q. What strategies mitigate solubility and stability challenges in in vivo studies of 7-ethyl-4-hydroxyquinoline derivatives?

- Methodological Answer :

- Solubility : Use co-solvents (e.g., DMSO/PEG 400) or formulate as nanoparticles (liposomal encapsulation) .

- Stability : Conduct forced degradation studies under acidic/alkaline conditions (pH 1–12) to identify labile groups. Protect hydroxyl groups via prodrug strategies (e.g., esterification) . Pharmacokinetic profiling in rodent models assesses metabolic stability (e.g., CYP450 metabolism) .

Q. How do crystallographic polymorphs impact the pharmacological profile of 3-Quinolinecarbonitrile derivatives?

- Methodological Answer : Polymorphs (e.g., Forms I/II in patent applications ) alter dissolution rates and bioavailability. Characterize polymorphs via Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD). In vitro dissolution testing (USP Apparatus II) correlates polymorphic form with solubility. Stability under accelerated conditions (40°C/75% RH) identifies the most viable form for formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.